1-isocyano-2-methylpropane
Description
Significance of Isocyanides in Modern Organic Synthesis
Isocyanides are highly versatile building blocks in organic chemistry due to their unique electronic structure, featuring both a nucleophilic and an electrophilic carbon atom. rsc.orgfrontiersin.org This duality allows them to participate in a wide array of chemical transformations, most notably multicomponent reactions (MCRs). researchgate.netresearchgate.netnih.gov MCRs, such as the Passerini and Ugi reactions, are powerful tools for the efficient construction of complex molecules from simple starting materials in a single step. researchgate.netnih.govfrontiersin.org This atom and step economy makes isocyanide-based MCRs particularly valuable in the fields of drug discovery and combinatorial chemistry for the rapid generation of diverse compound libraries. researchgate.netnih.govfrontiersin.org
Beyond MCRs, isocyanides are instrumental in the synthesis of various heterocyclic compounds and serve as ligands in organometallic chemistry. rsc.orgwikipedia.org Their ability to stabilize transition metals in various oxidation states has led to their use in catalysis and the formation of novel metal complexes. wikipedia.org The reactivity of isocyanides also extends to cycloaddition reactions and as reagents in tin-free radical reactions. smolecule.comenamine.net
Overview of 2-Isocyano-2-methylpropane (B57918) within the Isocyanide Class
2-Isocyano-2-methylpropane, with the chemical formula C5H9N, is a prominent member of the isocyanide family. smolecule.com It is a colorless liquid characterized by a highly unpleasant odor. wikipedia.org The presence of the bulky tert-butyl group significantly influences its steric and electronic properties, making it a valuable reagent in various synthetic contexts. smolecule.com
This compound is particularly noted for its application in multicomponent reactions, where it serves as a key intermediate in the synthesis of complex organic molecules like coumarins and isoxazolines. smolecule.com It also finds use in coordination chemistry, forming stable complexes with transition metals, and in radical chemistry as an alternative to tin-based reagents. smolecule.com The synthesis of 2-isocyano-2-methylpropane is often achieved through the Hofmann carbylamine reaction, where tert-butylamine (B42293) reacts with chloroform (B151607) and a strong base. wikipedia.orgorgsyn.org
Table 1: Properties of 2-Isocyano-2-methylpropane
| Property | Value |
| IUPAC Name | 2-isocyano-2-methylpropane |
| Synonyms | tert-Butyl isocyanide, t-BuNC |
| CAS Number | 7188-38-7 |
| Molecular Formula | C5H9N |
| Molar Mass | 83.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 91 °C (196 °F; 364 K) |
| Density | 0.735 g/cm³ |
| Sources: wikipedia.orgnih.govnist.gov |
Historical Context of Isocyanide Research and its Evolution
The history of isocyanide chemistry dates back to 1859 with the first synthesis of an isocyanide. acs.orgresearchgate.net However, for nearly a century, their foul odor and limited synthetic accessibility hampered extensive research. wikipedia.orgresearchgate.net A significant turning point came in 1958 when a general method for synthesizing isocyanides by dehydrating formamides was developed, making them more readily available to chemists. nih.govresearchgate.net
This breakthrough was quickly followed by the discovery of the Ugi four-component reaction in 1959, which showcased the immense potential of isocyanides in multicomponent chemistry. nih.govacs.orgresearchgate.net This discovery, along with the earlier Passerini three-component reaction, solidified the importance of isocyanides in organic synthesis. frontiersin.orgresearchgate.net The first naturally occurring isocyanide, xanthocillin, was isolated in 1950 from the mold Penicillium notatum, revealing the presence of this functional group in nature. wikipedia.orgacs.org Since then, numerous other isocyanides have been discovered in various organisms. wikipedia.org The evolution of isocyanide research has been marked by the development of new synthetic methods, the discovery of novel reactions, and an expanding understanding of their role in both chemistry and biology. rsc.orgoup.com
Structure
3D Structure
Properties
CAS No. |
590-94-3 |
|---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
1-isocyano-2-methylpropane |
InChI |
InChI=1S/C5H9N/c1-5(2)4-6-3/h5H,4H2,1-2H3 |
InChI Key |
SSWVVEYZXQCZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyano 2 Methylpropane
Contemporary Synthetic Strategies
Modern approaches to the synthesis of 2-isocyano-2-methylpropane (B57918) and other isocyanides focus on improving efficiency, safety, scalability, and environmental footprint.
Phase-transfer catalysis (PTC) revolutionized the Hofmann carbylamine reaction, making it a viable and efficient preparative method. orgsyn.org In this technique, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, facilitates the reaction between reactants present in different phases (e.g., an aqueous phase containing the base and an organic phase containing the amine and chloroform). wikipedia.org The catalyst transports the hydroxide (B78521) ion or the dichlorocarbene (B158193) precursor between the phases, accelerating the reaction. researchgate.net
The synthesis of 2-isocyano-2-methylpropane via the PTC Hofmann reaction involves treating tert-butylamine (B42293) with chloroform (B151607) and a concentrated aqueous solution of sodium hydroxide in the presence of a catalytic amount of benzyltriethylammonium chloride. orgsyn.orgwikipedia.org This method has been shown to produce tert-butyl isocyanide in good yields, typically ranging from 66-73%. orgsyn.org
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| tert-Butylamine | Chloroform | Sodium Hydroxide (aq) | Benzyltriethylammonium chloride | Dichloromethane (B109758) | 66-73 | orgsyn.orgorgsyn.org |
The demand for diverse isocyanides in fields like multicomponent reactions and drug discovery has driven the development of scalable and high-throughput synthetic methods. rsc.orgrug.nl An innovative approach, termed "Isocyanide 2.0," revisits the dehydration of formamides, a common alternative to the Hofmann reaction. rsc.orgrug.nl This method avoids aqueous workups, which simplifies purification and significantly reduces reaction times. rsc.orgrsc.org This refined procedure has proven to be highly scalable, with successful syntheses demonstrated from a 0.2 mmol scale in 96-well microtiter plates (ideal for parallel synthesis) up to a 0.5 mol multigram scale. rsc.orgrug.nl For example, 1-adamantyl isocyanide was prepared on a 0.5 mol scale with a 97% yield. rsc.org These techniques increase synthesis speed, improve yields, and enhance safety, making a wide array of isocyanides more accessible. rsc.org The ability to perform parallel synthesis allows for the rapid generation of libraries of isocyanides for screening purposes. nih.govresearchgate.netmdpi.com
| Technique | Scale | Format | Key Advantage | Reference |
|---|---|---|---|---|
| Isocyanide 2.0 (Formamide Dehydration) | 0.2 mmol | 96-well plate | Parallel synthesis, rapid library generation | rsc.orgrug.nl |
| Isocyanide 2.0 (Formamide Dehydration) | 0.5 mol | Batch | Large-scale preparative synthesis | rsc.org |
| Solventless Aminolysis | Multigram | Batch | Convenient, high purity for specific isocyanoamides | nih.gov |
Growing emphasis on green chemistry has spurred the development of more sustainable methods for isocyanide synthesis. These methodologies aim to reduce waste, avoid hazardous reagents, and use more environmentally benign solvents. gotriple.eu
Several promising approaches have been reported:
Modified Dehydration: A protocol using phosphorus oxychloride for the dehydration of formamides in triethylamine (B128534) as the solvent is described as simple, green, and highly efficient. mdpi.comsmu.ac.zaresearchgate.net This method boasts rapid reaction times (less than 5 minutes) and minimal waste, avoiding the use of volatile organic solvents like dichloromethane. mdpi.comresearchgate.net
Mechanochemistry: Ball-milling has been employed to improve the Hofmann reaction, significantly reducing the amount of hazardous chloroform needed and promoting a more sustainable protocol. researchgate.net Another mechanochemical approach uses p-tosyl chloride and triethylamine for the dehydration of formamides, offering an eco-friendly alternative to traditional methods. beilstein-journals.org
In-Water Synthesis: A notable development is the dehydration of N-formamides in water under micellar conditions. rsc.org This approach replaces the classical combination of phosphorus oxychloride, triethylamine, and dichloromethane with p-toluenesulfonyl chloride and sodium hydrogen carbonate in water, representing a significantly safer and more sustainable transformation. rsc.org
Future-Oriented Methods: Projects like "SusIsocyanide" are exploring cutting-edge sustainable syntheses by combining biobased feedstocks with technologies like visible light photoredox catalysis and flow chemistry, aiming for an economically viable and ecofriendly large-scale synthesis of isocyanides. gotriple.eu
| Methodology | Key Reagents/Conditions | Environmental Benefit | Reference |
|---|---|---|---|
| Modified Dehydration | POCl₃, Triethylamine (as solvent) | Reduced volatile organic solvent use, minimal waste | mdpi.comsmu.ac.zaresearchgate.net |
| Mechanochemistry | Ball-milling, reduced CHCl₃ or p-TsCl/Et₃N | Significant reduction in solvent use | beilstein-journals.orgresearchgate.net |
| Micellar Catalysis | p-Toluenesulfonyl chloride, NaHCO₃, Water | Replaces hazardous reagents and organic solvents with water | rsc.org |
| Photoredox/Flow Chemistry | Biobased feedstock, visible light | Avoids toxic reagents, potential for automation and waste reduction | gotriple.eu |
Reactivity and Mechanistic Investigations of 2 Isocyano 2 Methylpropane
Multicomponent Reactions (MCRs)
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry, prized for their efficiency in building complex molecular architectures in a single step. scielo.br The isocyanide functional group is unique in that it can react with both nucleophiles and electrophiles at the same carbon atom, a characteristic that underpins its versatility in MCRs. scielo.bracs.org Among the most prominent IMCRs are the Passerini and Ugi reactions, which have been extensively utilized in the synthesis of diverse compound libraries. acs.orgnih.gov
The Passerini three-component reaction (P-3CR) was first described in 1921 and involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy and broad substrate tolerance. nih.gov
Mechanism: The mechanism of the Passerini reaction is thought to depend on the solvent used. wikipedia.org
In aprotic solvents: A concerted, non-ionic mechanism is proposed, especially at high reactant concentrations. wikipedia.orgorganic-chemistry.org This pathway involves a trimolecular reaction where the components come together in a sequence of nucleophilic additions. wikipedia.org Hydrogen bonding plays a critical role in the formation of a cyclic transition state. organic-chemistry.org The reaction proceeds through an imidate intermediate, which then undergoes a Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.org
In polar solvents: An ionic mechanism is favored. wikipedia.org The carbonyl component is first protonated, followed by nucleophilic attack of the isocyanide to form a nitrilium ion. Subsequent addition of the carboxylate and an acyl group transfer lead to the final product. wikipedia.org
Recent studies have shown that strong hydrogen bond donating (HBD) solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can significantly accelerate the Passerini reaction, contrary to the belief that they would slow it down by competing with the carboxylic acid. nih.govacs.org
Substrate Scope and Role of 2-Isocyano-2-methylpropane (B57918): The Passerini reaction tolerates a wide variety of aldehydes, carboxylic acids, and isocyanides. wikipedia.orgnih.gov 2-Isocyano-2-methylpropane (tert-butyl isocyanide) is a commonly used isocyanide in this reaction. For instance, its addition to a range of aldehydes has been achieved with good yields and enantioselectivities using a chiral catalytic system. wikipedia.org However, sterically hindered ketones can exhibit low conversions. acs.org For example, the reaction of p-toluic acid, methyl isobutyl ketone, and tert-butyl isocyanide required optimized conditions, including the use of HFIP as a cosolvent, to achieve a moderate yield. acs.org
Below is a table summarizing the effect of different solvents on the Passerini reaction.
| Solvent System | Relative Rate | Yield | Reference |
| Dichloromethane (B109758) (DCM) | Baseline | Varies | acs.org |
| DCM with 20% v/v HFIP | Up to 382-fold increase | Generally increased | acs.org |
| Neat Methyl Isobutyl Ketone | Low | 5% after 16.5 h | acs.org |
| Neat Methyl Isobutyl Ketone with 20% v/v HFIP | Enhanced | 33% after 24 h | acs.org |
| Aprotic Solvents (general) | Rapid at high concentrations | High | wikipedia.orgorganic-chemistry.org |
| Polar Solvents (e.g., methanol, water) | Slower than in aprotic | Varies | wikipedia.org |
The Ugi four-component reaction (U-4CR), discovered in 1959, is another cornerstone of isocyanide chemistry. wikipedia.org It combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This reaction is highly exothermic and typically completes within minutes. wikipedia.org
Mechanistic Pathways: The generally accepted mechanism for the Ugi reaction begins with the formation of an imine from the amine and the carbonyl compound. wikipedia.org Proton exchange with the carboxylic acid activates the resulting iminium ion for nucleophilic attack by the isocyanide. wikipedia.org This forms a nitrilium ion, which then undergoes a second nucleophilic addition by the carboxylate anion. wikipedia.org The final step is an irreversible Mumm rearrangement, which drives the reaction to completion and forms the stable bis-amide product. wikipedia.org
Substrate Versatility: The Ugi reaction is renowned for its broad substrate scope, allowing for the creation of large and diverse libraries of compounds. wikipedia.orgresearchgate.net A wide array of aldehydes, amines, carboxylic acids, and isocyanides can be employed. nih.gov The use of bifunctional starting materials can lead to the formation of various heterocyclic scaffolds. illinois.edu 2-Isocyano-2-methylpropane is a frequently utilized isocyanide component in Ugi reactions, contributing to the synthesis of a variety of peptide-like structures. nih.gov
Derivatization Strategies: The products of the Ugi reaction, often referred to as Ugi adducts, are amenable to a wide range of post-condensation modifications, which significantly expands the structural diversity of the resulting molecules. illinois.edu These strategies often involve cyclization reactions to form various heterocyclic systems. nih.govillinois.edu
To further enhance the synthetic utility of the Ugi reaction, advanced strategies such as deprotection-cyclization and activation-cyclization have been developed. These methods allow for the construction of complex cyclic and polycyclic structures from linear Ugi adducts. nih.gov
Deprotection-Cyclizations (UDC): The Ugi/Deprotection/Cyclization (UDC) strategy involves using a starting material containing a protected functional group, such as a Boc-protected amine. illinois.edusioc-journal.cn After the Ugi reaction, the protecting group is removed, revealing a nucleophilic site that can then participate in an intramolecular cyclization. illinois.edubeilstein-journals.org This approach has been successfully used to synthesize a variety of nitrogen-containing heterocycles, including benzodiazepines and quinoxalines. beilstein-journals.orgnih.govrsc.org
Activation-Cyclizations: In an Ugi/Activation/Cyclization sequence, a functional group within the Ugi product is activated to facilitate a subsequent cyclization. nih.gov This can involve the use of convertible isocyanides, which contain a group that can be transformed or cleaved to promote the ring-closing reaction. nih.gov
The following table provides examples of heterocyclic scaffolds synthesized using UDC and related strategies.
| Heterocyclic Scaffold | Synthetic Strategy | Key Features | Reference(s) |
| Quinoxalines | Ugi/Deprotection/Cyclization (UDC) followed by SNAr | Microwave-assisted deprotection and cyclization of Ugi adducts. | nih.gov |
| 1,5-Benzodiazepines | Ugi/Deprotection/Cyclization (UDC) | Boc group removal under acidic conditions followed by ring closure. | beilstein-journals.org |
| Fused Benzimidazole–Quinoxalinones | Ugi/Deprotection/Cyclization (UDC) | Utilizes N-Boc-2-aminophenylisonitrile. | rsc.org |
| Fused Benzimidazole–Isoquinolinones | Ugi/Deprotection/Cyclization (UDC) | Microwave-assisted cyclization of deprotected Ugi products. | rsc.org |
| Dihydroquinazoline derivatives | Azide-isocyanide coupling combined with Ugi-4CR | Mild reaction conditions and good yields. | nih.gov |
Achieving selectivity is a critical aspect of modern organic synthesis, and isocyanide-based MCRs often exhibit high levels of chemo- and regioselectivity. scielo.bracs.org
Chemoselectivity: This refers to the preferential reaction of one functional group over others. The unique reactivity of the isocyanide group allows it to react specifically with the other components of the MCR, often tolerating a wide range of other functional groups within the substrates. scielo.bracs.org
Regioselectivity: This pertains to the control of the orientation of bond formation. In the Passerini reaction, for example, the reaction is highly regioselective, with the isocyanide carbon attacking the carbonyl carbon and the carboxylate oxygen attacking the isocyanide carbon. wikipedia.org
Stereoselectivity: Controlling the three-dimensional arrangement of atoms in the product is often the most challenging aspect. acs.org While the Passerini and Ugi reactions can create new stereocenters, they typically result in racemic or diastereomeric mixtures in the absence of a chiral influence. acs.org Achieving high stereoselectivity often requires the use of chiral auxiliaries, chiral catalysts, or chiral substrates. acs.orgcsic.es For instance, enantioselective Passerini reactions have been developed using chiral Lewis acids or by employing chiral starting materials. wikipedia.orgresearchgate.net
Radical Reactions Involving 2-Isocyano-2-methylpropane
Beyond their well-established role in multicomponent reactions, isocyanides can also participate in radical reactions. acs.org The addition of radicals to the isocyanide carbon generates imidoyl radicals, which are key intermediates in these transformations. beilstein-journals.org
The addition of alkyl radicals to isocyanides is a useful method for forming new carbon-carbon bonds. Traditionally, these reactions often relied on tin hydrides to generate radicals. However, due to the toxicity of tin compounds, there has been a significant effort to develop tin-free alternatives. nih.gov
In the context of 2-isocyano-2-methylpropane, radical addition reactions can be initiated by various methods. When stannyl (B1234572) radicals react with isocyanides, the alkyl group of the isocyanide can be eliminated as an alkyl radical from the intermediate imidoyl radical. beilstein-journals.org For example, in the reaction with tert-butyl isocyanide, the tert-butyl group is eliminated as a radical. beilstein-journals.org This reactivity highlights the potential for isocyanides to act as radical acceptors and precursors to other radical species.
Heteroatom Radical Additions (e.g., Thiyl Radicals)
The addition of heteroatom-centered radicals to isocyanides, such as 1-isocyano-2-methylpropane (also known as isobutyl isocyanide or tert-butyl isocyanide), represents a significant method for the formation of functionalized imines. beilstein-journals.orgnih.gov Among these, the addition of thiyl radicals (RS•) is a well-established process. This reaction typically proceeds via a radical chain mechanism. beilstein-journals.orgnih.gov
The process is initiated by the generation of a radical, often from an initiator like azobisisobutyronitrile (AIBN), which then abstracts a hydrogen atom from a thiol (R'SH) to produce a thiyl radical (R'S•). beilstein-journals.orgnih.gov This electrophilic thiyl radical subsequently adds to the nucleophilic carbon atom of the isocyanide. The resulting imidoyl radical intermediate then abstracts a hydrogen atom from the thiol to yield a thioformimidate and regenerate the thiyl radical, thus propagating the chain. beilstein-journals.orgnih.gov
A general scheme for this hydrothiolation of isocyanides is presented below:
Initiation: A radical initiator generates a radical.
Propagation Step 1: The generated radical abstracts a hydrogen from a thiol (R'SH) to form a thiyl radical (R'S•).
Propagation Step 2: The thiyl radical adds to the isocyanide (RNC), in this case, this compound, to form an imidoyl radical.
Propagation Step 3: The imidoyl radical abstracts a hydrogen from the thiol, yielding the thioformimidate product and regenerating the thiyl radical.
This method provides an efficient route to thioformimidates, which are valuable intermediates in organic synthesis. beilstein-journals.orgnih.gov The reactivity of the isocyanide is crucial, and the bulky tert-butyl group in this compound influences the steric environment of the reaction center. smolecule.com
Intramolecular Radical Cyclizations for Heterocycle Formation
Intramolecular radical cyclizations involving isocyanides are a powerful strategy for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov The fundamental principle involves the generation of a radical within a molecule that also contains an isocyanide group, leading to an intramolecular addition to the isocyano carbon. The subsequent cyclized radical can then undergo further reactions to afford the final heterocyclic product.
A common approach involves the use of a radical initiator to generate a radical species that adds to the isocyanide. If the isocyanide-containing molecule has an appropriately positioned unsaturated group (e.g., an alkenyl, alkynyl, or aryl group), the initially formed imidoyl radical can undergo an intramolecular cyclization. beilstein-journals.org
For instance, the radical cyclization of 2-isocyanobiaryls is a well-documented method for synthesizing phenanthridine (B189435) derivatives. beilstein-journals.orgnih.gov In this process, a radical adds to the isocyano group, forming an imidoyl radical. This intermediate then undergoes intramolecular cyclization onto the adjacent aryl ring, followed by aromatization to yield the phenanthridine skeleton. beilstein-journals.orgnih.gov
Similarly, the thiol-mediated radical cyclization of o-alkenylaryl isocyanides and o-alkynylaryl isocyanides has been successfully employed to construct indole (B1671886) derivatives. nih.gov The reaction is initiated by the addition of a thiyl radical to the isocyanide, generating an imidoyl radical which then undergoes a 5-exo cyclization onto the neighboring double or triple bond. nih.gov
These intramolecular cyclizations are synthetically valuable as they allow for the construction of complex cyclic systems from relatively simple acyclic precursors under mild radical conditions. clockss.org
Cycloaddition Reactions
This compound is a versatile reagent in cycloaddition reactions, participating as a one-carbon component in the construction of various heterocyclic systems. smolecule.comontosight.ai Its reactivity stems from the unique electronic structure of the isocyanide group. wikipedia.org
[4+1] Cycloadditions for Diverse Heterocyclic Systems
The [4+1] cycloaddition is a prominent reaction pathway for isocyanides, including this compound, leading to the formation of five-membered heterocycles. wikipedia.orgenamine.netchemicalbook.com In these reactions, the isocyanide acts as a "one-atom" component, reacting with a four-atom partner.
A notable example is the reaction of isocyanides with tetrazines. wikipedia.orgnih.gov This reaction proceeds as a [4+1] cycloaddition and is recognized for its utility in bioorthogonal chemistry for protein labeling. nih.gov The reaction is typically fast and selective.
Another significant application of [4+1] cycloaddition is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). acs.org This reaction involves an isocyanide, an aldehyde, and an α-amino-nitrogen-containing heterocycle to produce bicyclic 3-amino-imidazo-heterocycles. acs.org While the specific use of this compound in all variations is not detailed in the provided results, its general reactivity as an isocyanide makes it a suitable candidate for such transformations. enamine.netchemicalbook.com These reactions are valuable for creating diverse libraries of heterocyclic compounds.
[3+2] Cycloadditions and Pyrrole (B145914) Derivative Synthesis
[3+2] cycloaddition reactions involving isocyanides are a cornerstone for the synthesis of five-membered rings, particularly pyrrole derivatives. researchgate.netnih.govmdpi.com The Van Leusen pyrrole synthesis is a classic example, where tosylmethyl isocyanide (TosMIC) reacts with an electron-deficient alkene in the presence of a base to form a pyrrole ring. nih.govmdpi.com
While TosMIC is the archetypal isocyanide for this reaction, other isocyanides can also participate in [3+2] cycloadditions. For instance, a method for synthesizing 2,4-disubstituted pyrroles involves the [3+2] cycloaddition of isocyanides with enamines or enaminones. researchgate.netnih.gov Another approach describes the synthesis of mono-fluorinated pyrrole derivatives through a [3+2] cycloaddition of alkynes, 2-isocyano-2-methylpropane, and (bromodifluoromethyl)trimethylsilane. nih.gov
These reactions highlight the utility of isocyanides as a C-N building block in the modular synthesis of highly substituted pyrroles, which are important structural motifs in many biologically active compounds. nih.govmdpi.com Visible-light-induced formal [3+2] cycloadditions have also been developed, offering a metal-free approach to pyrrole synthesis. nih.gov
Other Cycloaddition Pathways
Beyond the well-defined [4+1] and [3+2] pathways, this compound and other isocyanides engage in other cycloaddition reactions. For example, a [5+1] cycloaddition of isocyanides has been reported to yield six-membered heterocycles. mdpi.com
The reactivity of isocyanides allows for their participation in cascade reactions that involve a cycloaddition step. For example, palladium-catalyzed reactions of propargylic carbonates with multiple isocyanide molecules can lead to highly decorated aminopyrroles through a sequence involving isocyanide insertion and subsequent cyclization. vu.nl
Metal-Mediated and Metal-Catalyzed Transformations
This compound readily participates in a wide array of transformations mediated or catalyzed by transition metals. smolecule.comresearchgate.net The isocyanide can act as a ligand, coordinating to the metal center, which activates it towards further reaction. researchgate.net These reactions are pivotal for constructing complex organic molecules and various heterocyclic compounds. sioc-journal.cn
Transition metal-catalyzed insertion reactions of isocyanides have gained significant attention for their efficiency in forming new bonds. sioc-journal.cn For instance, rhodium and palladium catalysts have been employed in the diarylation of isocyanides with triarylbismuthines. nih.gov Depending on the metal catalyst used, the reaction can selectively yield either N-alkyl diaryl ketimines or N,N'-dialkyl α-diimines. nih.gov
A study demonstrated that with a rhodium catalyst, the reaction of tert-butyl isocyanide with triphenylbismuthine afforded the corresponding N-tert-butyl diaryl ketimine in good yield. nih.gov In contrast, a palladium catalyst promoted the incorporation of two isocyanide molecules, leading to α-diimines. nih.gov
The following table summarizes the selective synthesis of imine derivatives from the diarylation of aliphatic isocyanides with triarylbismuthines, showcasing the role of the metal catalyst.
| Catalyst | Isocyanide | Triarylbismuthine | Product | Yield (%) |
| [RhCl(nbd)]₂ | t-BuNC | BiPh₃ | N-tert-butyl diaryl ketimine | 71 |
| Pd(OAc)₂ | t-BuNC | BiPh₃ | N,N'-di-tert-butyl α-diimine | Good |
Data compiled from a study on transition-metal-catalyzed diarylation of isocyanides. nih.gov
Furthermore, metal-catalyzed reactions are instrumental in the synthesis of nitrogen-containing heterocycles using isocyanides as a C1 synthon. rsc.org For example, various N-heterocycles like quinazolinones, benzimidazoles, and benzothiazoles can be constructed through isocyanide insertion reactions catalyzed by metals such as palladium, cobalt, or nickel. rsc.org However, recent advancements have also focused on developing transition-metal-free approaches. rsc.org
The ability of isocyanides to undergo insertion into metal-carbon or metal-heteroatom bonds is a fundamental step in many of these catalytic cycles, leading to the formation of imidoyl-metal intermediates that can be trapped by various nucleophiles. vu.nl
Coordination Chemistry of 2-Isocyano-2-methylpropane as a Ligand
Tert-butyl isocyanide is a notable ligand in coordination chemistry, primarily due to the electronic properties of the isocyanide functional group (C≡N-R). wikipedia.org It readily forms stable complexes with a variety of transition metals, particularly those in lower oxidation states such as 0, +1, and +2. wikipedia.orgsmolecule.com The coordination occurs through the lone pair of electrons on the carbon atom, allowing it to function as a ligand that can insert into metal-carbon bonds. wikipedia.orgsigmaaldrich.com The bulky tert-butyl group attached to the isocyanide imparts specific steric properties that influence its chemical behavior and interactions with metal centers. smolecule.com
Ligand Characteristics: σ-Donor and π-Acceptor Properties
The bonding of this compound to a metal center is characterized by a combination of sigma (σ) donation and pi (π) acceptance. The carbon atom of the isocyanide group possesses a lone pair of electrons in a σ-type orbital, which can be donated to an empty orbital on the metal, forming a strong σ-bond. mdpi.comacs.org This makes isocyanides effective σ-donors. mdpi.com
In addition to σ-donation, the isocyanide ligand can accept electron density from the metal's d-orbitals into its own empty π* antibonding orbitals. acs.orgresearchgate.net This interaction is known as π-backbonding. However, compared to ligands like carbon monoxide (CO), alkyl isocyanides such as this compound are generally considered to be strong σ-donors but relatively weak π-acceptors. mdpi.comuni-freiburg.de The balance of these electronic properties is crucial, as ligands that are good π-acceptors tend to form more stable complexes with metal ions that have high electron density, such as those in low oxidation states. researchgate.net
| Property | Description | Reference |
|---|---|---|
| σ-Donation | Strong donor. The carbon atom donates its lone pair of electrons to the metal center. | mdpi.com |
| π-Acceptance | Weak acceptor. Accepts electron density from the metal into its π* antibonding orbitals. | mdpi.comuni-freiburg.de |
Formation of Homoleptic and Heteroleptic Transition Metal Complexes
The versatility of this compound as a ligand is demonstrated by its ability to form both homoleptic and heteroleptic complexes. wikipedia.orgrsc.org Homoleptic complexes are those in which the central metal atom is coordinated to only one type of ligand. getmyuni.com Due to its strong coordinating ability, this compound can form homoleptic complexes with various transition metals, such as the iron complex Fe(tBuNC)₅ and the cobalt complex Co₂(tBuNC)₈. wikipedia.orgacs.org Notably, some of these complexes are stoichiometrically analogous to well-known binary metal carbonyls; for instance, Fe₂(tBuNC)₉ is analogous to Fe₂(CO)₉. wikipedia.org
Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. getmyuni.comgoogle.com this compound is frequently used alongside other ligands to fine-tune the electronic and steric properties of the resulting metal complex. An example includes heteroleptic platinum(II) complexes containing both phosphine (B1218219) and isocyanide ligands, such as [PtX₂(PPh₃)(CNCy)], or those with cyanide and isocyanide ligands, like (TBA)[Pt(CN)₃(CNR)]. mdpi.comrsc.org
| Complex Type | Example | Metal | Reference |
|---|---|---|---|
| Homoleptic | Fe(tBuNC)₅ | Iron | acs.org |
| Homoleptic | Co₂(tBuNC)₈ | Cobalt | acs.org |
| Homoleptic | Fe₂(tBuNC)₉ | Iron | wikipedia.org |
| Heteroleptic | [PtCl₂(PPh₃)(CNCy)] | Platinum | mdpi.com |
| Heteroleptic | (TBA)[Pt(CN)₃(CN-c-C₆H₁₁)] | Platinum | rsc.org |
Stabilization of Unusual Metal Oxidation States
A significant aspect of the coordination chemistry of this compound is its ability to stabilize metals in unusual or otherwise unstable oxidation states. wikipedia.orgsmolecule.com The formation of a stable complex alters the electrode potential of the metal's redox couple. researchgate.net By coordinating to a metal ion, the ligand can reduce the concentration of the "free" ion in solution, thereby stabilizing a particular oxidation state. researchgate.net
The strong σ-donating and modest π-accepting properties of this compound are particularly effective in stabilizing low oxidation states. researchgate.net A well-documented example is the stabilization of palladium in the +1 oxidation state (Pd(I)), which is uncommon. wikipedia.orgsmolecule.com The formation of complexes with this compound provides the necessary electronic and steric environment to maintain the metal center in this less favorable state. wikipedia.org
Catalytic Applications in Organic Reactions
Complexes containing this compound as a ligand have found utility as catalysts in a range of organic transformations. mdpi.com The ligand's electronic and steric properties can be harnessed to influence the activity and selectivity of the metal catalyst. nih.gov
Hydrosilylation Reactions Catalyzed by Isocyanide Complexes
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a crucial industrial process, and isocyanide complexes have emerged as effective catalysts. acs.orgsioc-journal.cn Catalytic systems based on non-precious metals like iron and cobalt, combined with alkyl isocyanides including this compound, have demonstrated high efficiency and selectivity in the hydrosilylation of alkenes with hydrosiloxanes. acs.orgacs.org For example, iron and cobalt isocyanide complexes such as Fe(CNR)₅ and Co₂(CNR)₈ (where R = t-butyl) have been successfully employed as catalysts for this transformation. acs.org
Furthermore, rhodium-isocyanide systems have been developed for the hydrosilylation of ketones, where the bulkiness of the isocyanide ligand is proposed to facilitate the formation of a catalytically active species. nih.gov Platinum complexes featuring both isocyanide and phosphine ligands have also been investigated as photocatalysts for the hydrosilylation of alkynes. mdpi.com
Hydrogenation Reactions
Isocyanide complexes also play a role in hydrogenation reactions. osti.govresearchgate.net Studies have shown that osmium cluster complexes, such as H₂Os₃(CO)₁₀, react with this compound in a process that is relevant to the cluster-catalyzed hydrogenation of the isocyanide molecule itself. osti.govacs.org In these reactions, a hydrogen atom can be transferred to the isocyanide ligand. osti.gov
Additionally, ruthenium and iron-based complexes containing isocyanide ligands have been reported as effective catalysts for the hydrogenation of unfunctionalized alkenes. researchgate.net Bis(isocyanide)-ruthenium(II) complexes have also been noted for their catalytic activity in the transfer hydrogenation of ketones. mdpi.com
Nucleophilic and Electrophilic Reactivity of the Isocyanide Carbon
The isocyanide functional group is often described as a "molecular chameleon" due to its unique electronic structure, which imparts both nucleophilic and electrophilic character to the terminal carbon atom. nih.govacs.org Unlike most functional groups where these reactive sites are separated, isocyanides concentrate both functionalities on the same carbon atom. nih.govacs.org This dual reactivity is fundamental to their wide application in organic synthesis, allowing them to react with electrophiles, nucleophiles, and radicals. nih.govacs.orgbeilstein-journals.org
The nucleophilic character arises from a σ-type lone pair of electrons on the carbon atom, which can act as an electron pair donor or Lewis base. nih.govacs.org Conversely, the electrophilic nature is attributed to a low-energy pair of π*-CN orbitals, which can accept electron density, thus behaving as a Lewis acid. nih.govacs.org This amphiphilic ability is a primary feature of isocyanide chemistry and is central to their role in multicomponent reactions. acs.org
α-Adduct Formation
A direct consequence of the dual electrophilic and nucleophilic nature of the isocyanide carbon is its ability to undergo α-addition. nih.govacs.org This process involves the addition of both an electrophile and a nucleophile to the same isocyanide carbon atom, a highly unusual reactivity pattern in organic chemistry. nih.govacs.orgimtm.cz This unique feature is the mechanistic foundation for many significant isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions. imtm.cznih.gov
In the Ugi four-component reaction, the mechanism proceeds through the formation of an α-adduct. nih.gov An imine, formed in situ, is attacked by the nucleophilic isocyanide. nih.gov The resulting nitrilium ion is then trapped by a carboxylate nucleophile, leading to an α-adduct intermediate. nih.gov A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final dipeptide-like product. nih.gov The propensity for α-addition is so pronounced that in the synthesis of 2-isocyano-2-methylpropane (tert-butyl isocyanide), insufficient base can lead to the reaction of the product with excess hydrochloric acid via α-addition, which significantly lowers the yield. orgsyn.org
Frontier Orbital Theory in Explaining Isocyanide Reactivity
Frontier Molecular Orbital (FMO) theory provides a robust qualitative framework for understanding the characteristic amphiphilic reactivity of isocyanides. nih.govacs.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict chemical behavior. nih.govacs.org
The reactivity of the isocyanide carbon is governed by several key frontier orbitals:
HOMO (σ orbital): A C-centered, σ-type highest occupied molecular orbital contains a lone pair of electrons, which accounts for the isocyanide's nucleophilic character and its ability to act as a Lewis base or hydrogen bond acceptor. nih.govacs.orgimtm.cz
HOMO-1 (π orbital): An energetically accessible π-CN orbital pair, also with a large coefficient on the carbon, can act as a hydrogen bond acceptor in a direction orthogonal to the σ orbital. nih.govacs.org
LUMO (π orbital):* A low-energy pair of π*-CN antibonding orbitals, with the largest coefficient on the carbon atom, is responsible for the electrophilic character, allowing the isocyanide to function as an electron acceptor or Lewis acid. nih.govacs.orgimtm.cz
This specific arrangement of C-centered frontier orbitals rationalizes the "chameleonic" behavior of isocyanides, enabling them to engage as either a nucleophile or an electrophile depending on the electronic properties and trajectory of the reacting partner. acs.org
Table 1: Frontier Orbitals of the Isocyanide Group and Their Contribution to Reactivity
| Orbital | Type | Location of Largest Coefficient | Chemical Character | Resulting Reactivity |
| HOMO | σ | Carbon | Nucleophilic / Lewis Base | Electron Pair Donor, H-Bond Acceptor |
| HOMO-1 | π | Carbon | Nucleophilic / H-Bond Acceptor | Electron Pair Donor (orthogonal) |
| LUMO | π* | Carbon | Electrophilic / Lewis Acid | Electron Pair Acceptor |
Esterification Reactions
2-Isocyano-2-methylpropane (tert-butyl isocyanide) serves as a mild and effective reagent for certain esterification reactions. enamine.netchemicalbook.com It has found particular utility in the chemistry of sensitive compounds like β-lactam antibiotics, including penicillins and cephalosporins, where harsh conditions must be avoided. enamine.netchemicalbook.com
The Passerini three-component reaction is a prominent example of isocyanide-mediated esterification. nih.govenamine.net This reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov The reaction with 2-isocyano-2-methylpropane is especially useful for the esterification of complex substrates, such as α-geminal polyhalogenated aldehydes, which can be challenging to esterify using conventional methods. enamine.netchemicalbook.com
Table 2: Applications of 2-Isocyano-2-methylpropane in Esterification
| Reaction Type | Substrates | Product Type | Significance |
| Mild Esterification | Penicillins, Cephalosporins (and their carboxylic acid precursors) | β-Lactam Esters | Enables esterification under mild conditions, preserving the sensitive β-lactam core. enamine.netchemicalbook.com |
| Passerini Reaction | Carbonyl Compounds (e.g., α-geminal polyhalogenated aldehydes), Carboxylic Acids | α-Acyloxy Carboxamides | Allows for efficient, one-pot esterification and amidation of intricate substrates. nih.govenamine.netchemicalbook.com |
Applications of 2 Isocyano 2 Methylpropane As a Key Reagent in Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
Multicomponent reactions (MCRs), particularly those involving isocyanides, have become a powerful tool for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. wikipedia.orgwikipedia.orgnih.gov 1-Isocyano-2-methylpropane is frequently employed in these reactions due to its stability and reactivity, facilitating the synthesis of diverse heterocyclic systems. wikipedia.orgwikipedia.orgnih.gov
The pyrrole (B145914) nucleus is a fundamental structural motif present in numerous biologically active compounds and functional materials. wikipedia.org Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a highly efficient strategy for the synthesis of polysubstituted pyrroles. wikipedia.org These one-pot domino procedures offer a green and atom-economical approach, avoiding the need for intermediate isolation. wikipedia.org
One innovative method involves an ordered isocyanide insertion reaction driven by ring strain and mediated by intramolecular non-covalent bonds for the synthesis of pyrrole derivatives. nih.gov This approach utilizes an α,β-unsaturated ketone as both a directing group and a reaction substrate, showcasing a high degree of control and selectivity. nih.gov The mechanism of pyrrole formation from the reaction of alkynes with tert-butyl isocyanide has also been investigated using density functional theory, particularly in di-palladium catalyzed systems. beilstein-journals.org
Table 1: Examples of Pyrrole Synthesis using this compound This table is interactive and allows for sorting and filtering of data.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Isocyanide Insertion | α,β-Unsaturated Ketone | Ring Strain/Non-covalent Interactions | Substituted Pyrroles | nih.gov |
| [3+2] Cycloaddition | Tosylmethyl Isocyanides, Electron-Deficient Alkenes | Base (e.g., t-BuONa) | Polysubstituted Pyrroles | beilstein-journals.org |
| Palladium-Catalyzed | Alkynes | Di-Palladium Catalyst | Substituted Pyrroles | beilstein-journals.org |
| Multicomponent | Various aldehydes, amines, and alkynes | Various | Polysubstituted Pyrroles | wikipedia.org |
Coumarins and their structural isomers, isocoumarins, are an important class of lactones possessing a wide range of biological activities. thieme-connect.comrsc.org this compound has been utilized as a carbonyl source in a novel and efficient palladium-catalyzed method for the synthesis of isocoumarins. thieme-connect.com This two-step process involves a cyclization with the incorporation of tert-butyl isocyanide, followed by acid hydrolysis to yield the desired lactone products in good yields. thieme-connect.com The reaction demonstrates broad substrate tolerance and is applicable for creating libraries of these valuable compounds. thieme-connect.com
The optimized conditions for this synthesis often involve a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like DPEPhos, in a solvent such as DMF and a base like potassium carbonate. thieme-connect.com Research has shown that electron-rich substrates tend to provide better yields compared to electron-deficient ones. thieme-connect.com
Table 2: Palladium-Catalyzed Synthesis of Isocoumarins This table is interactive and allows for sorting and filtering of data.
| Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Iodobenzoates | Pd(OAc)₂ / DPEPhos | K₂CO₃ | DMF | up to 94% | thieme-connect.com |
| 2-Bromobenzoates | Pd(OAc)₂ / DPEPhos | K₂CO₃ | DMF | Moderate | thieme-connect.com |
Isoxazolines are five-membered heterocyclic compounds that are components of various biologically active molecules. Their synthesis often involves cycloaddition reactions. While direct cycloaddition of this compound to form the isoxazoline (B3343090) ring is less common, related compounds and reaction conditions can lead to their formation. For instance, tert-butyl nitrite (B80452) has been employed in the domino synthesis of isoxazolines from terminal aryl alkenes. mdpi.com In these radical-mediated reactions, an intermediate 2-nitroketone is formed, which then undergoes cycloaddition. mdpi.com Another approach involves a metal-free, tert-butyl nitrite-induced radical nitrile oxidation and intramolecular cycloaddition of alkenyl-substituted aryl methyl ketones to form isoxazoline-fused polycyclic structures.
Quinazolin-4(3H)-ones are a significant class of nitrogen-containing heterocycles found in many natural alkaloids and possessing diverse biological activities, including anticancer and antibacterial properties. A highly efficient, one-pot, palladium-catalyzed three-component reaction has been developed for their synthesis. This method utilizes readily available 2-aminobenzamides, aryl halides, and this compound.
The reaction proceeds via a palladium-catalyzed isocyanide insertion into the aryl halide bond, followed by an intramolecular cyclization sequence. This methodology is noted for its operational simplicity and avoids the use of toxic carbon monoxide, which is often used as a C1 source in similar carbonylation reactions. The use of this compound serves as a safer and more manageable alternative.
Table 3: Optimized Conditions for Palladium-Catalyzed Quinazolin-4(3H)-one Synthesis This table is interactive and allows for sorting and filtering of data.
| Component | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Catalyst | PdCl₂ | Palladium Source | |
| Ligand | DPPP (1,3-Bis(diphenylphosphino)propane) | Stabilize Catalyst | |
| Base | t-BuONa | Activator | |
| Additive | CaCl₂ | Drying Agent | |
| Solvent | Toluene | Reaction Medium | |
| Temperature | 145 °C | Thermal Energy |
The reaction demonstrates good tolerance to various substituents on both the aryl halides and the anthranilamides, affording the desired products in moderate to excellent yields, with reports of up to 93%. Generally, aryl iodides bearing electron-donating groups result in higher yields than those with electron-withdrawing groups.
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. The dearomative imidoylation of indoles represents a key application of this compound in this area. Palladium-catalyzed reactions involving isocyanide insertion have been developed for the synthesis of various indole derivatives. For example, a Pd(0)-catalyzed single isonitrile insertion has been used to synthesize 1-(3-amino-1H-indol-2-yl)-1-ketones.
β-Lactam rings are the core structural feature of a major class of antibiotics. Isocyanide-based multicomponent reactions, particularly the Ugi four-center three-component reaction (U-4C-3CR), provide an efficient route to β-lactam analogs. This approach is notable for its ability to generate molecular diversity.
The synthesis of bicyclic β-lactams has been achieved from monocyclic β-amino acids, various aldehydes, and isocyanides (including this compound) in methanol. The β-amino acid acts as a bifunctional component, providing both the amine and carboxylic acid functionalities required for the Ugi reaction. This leads to an intramolecular cyclization to form the β-lactam ring. Libraries of monocyclic β-lactams have also been synthesized in water, showcasing the versatility of the reaction conditions, although sometimes with a lack of diastereoselectivity.
Furthermore, the Ugi reaction employing this compound has been used to synthesize novel β-lactam-based β-amino boronic acids, which are being investigated as β-lactamase inhibitors.
Table 4: Synthesis of β-Lactam Analogs via Ugi Reaction This table is interactive and allows for sorting and filtering of data.
| Starting Materials | Reaction Type | Key Features | Product | Reference |
|---|---|---|---|---|
| Monocyclic β-amino acids, aldehydes, isocyanides | Ugi 4C-3CR | Efficient synthesis of bicyclic systems | Bicyclic β-lactams | |
| β-amino acids, aldehydes, isocyanides | Ugi 4C-3CR | Reaction proceeds in water | Monocyclic β-lactams | |
| MIDA-protected α-boryl aldehyde, β-amino acids, tert-butyl isocyanide | Ugi 4C-3CR | Synthesis of potential enzyme inhibitors | β-lactam-based β-amino boronic acids |
Construction of Complex Molecular Architectures and Supramolecules
2-Isocyano-2-methylpropane (B57918), also known as tert-butyl isocyanide, is a versatile reagent in synthetic organic chemistry, valued for its ability to facilitate the construction of intricate molecular structures. Its unique reactivity, stemming from the dual electrophilic and nucleophilic nature of the isocyanide carbon, allows it to participate in a wide array of chemical transformations, leading to the formation of complex acyclic and heterocyclic systems. nbinno.com
One significant application is in the synthesis of peptide macrocycles. Researchers have developed protocols for synthesizing these complex structures from linear peptide precursors, utilizing isocyanides like 2-isocyano-2-methylpropane in conjunction with aziridine (B145994) aldehydes to achieve efficient macrocyclization. researchgate.net This approach is crucial for creating cyclic peptides, which are important therapeutic targets and molecular probes, but are often challenging to synthesize using conventional methods. researchgate.net
In the realm of coordination chemistry, 2-isocyano-2-methylpropane serves as an excellent ligand for transition metals, enabling the creation of sophisticated supramolecular structures. wikipedia.org Its bulky tert-butyl group can stabilize metals in unusual oxidation states. wikipedia.org A notable example is its reaction with bis(cyclo-octa-1,5-diene)platinum, which yields a crystalline complex, tris-µ-(t-butyl isocyanide)-tris(t-butyl isocyanide)-triangulo-triplatinum, [Pt₃(BuᵗNC)₆]. rsc.org This reaction demonstrates the ability of 2-isocyano-2-methylpropane to self-assemble with metal centers into well-defined, complex architectures. rsc.org Furthermore, it is a key component in palladium-catalyzed reactions for synthesizing 2-arylquinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides, showcasing its role in building important heterocyclic scaffolds found in many biologically active molecules. mdpi.com
Table 1: Examples of 2-Isocyano-2-methylpropane in the Synthesis of Complex Molecules
| Product Class | Key Reactants | Reaction Type | Significance | Reference(s) |
|---|---|---|---|---|
| Peptide Macrocycles | Linear peptide precursors, Aziridine aldehydes | Macrocyclization | Synthesis of structurally complex and biologically relevant cyclic peptides. | researchgate.net |
| Triplatinum Complexes | Bis(cyclo-octa-1,5-diene)platinum | Coordination/Assembly | Formation of well-defined organometallic supramolecular structures. | rsc.org |
| 2-Arylquinazolin-4(3H)-ones | 2-Aminobenzamides, Aryl halides, Pd(0) catalyst | Palladium-Catalyzed Cyclization | Construction of important heterocyclic scaffolds for medicinal chemistry. | mdpi.com |
High-Throughput and Combinatorial Library Generation using MCRs
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. wustl.eduresearchgate.net 2-Isocyano-2-methylpropane is a cornerstone reagent in isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, which are exceptionally well-suited for high-throughput synthesis and the generation of large, diverse chemical libraries. nbinno.comnih.gov The efficiency, atom economy, and ability to rapidly create molecular complexity make IMCRs invaluable tools in drug discovery and medicinal chemistry. nbinno.comwustl.edu
The combinatorial nature of MCRs allows for the rapid generation of extensive libraries of compounds by systematically varying the starting materials. nih.gov This approach has been successfully automated and miniaturized for high-throughput screening (HTS) campaigns. For instance, a highly automated synthesis platform was used to perform 1536 reactions based on 16 different MCR chemistries, demonstrating the potential for creating vast and diverse molecular libraries. rug.nl
In a specific application, a high-throughput synthesis approach was used to generate a library of potential inhibitors for the 3CL protease of SARS-CoV-2. nih.gov The reactions were conducted in 96-well plates, combining 16 different isocyanides (including 2-isocyano-2-methylpropane) and 24 different aldehydes with acrylic acid and ammonia. nih.gov This strategy highlights the power of using 2-isocyano-2-methylpropane in MCRs to quickly produce a multitude of structurally diverse compounds for biological screening, accelerating the hit identification process in drug discovery. nih.gov
Table 2: Building Block Diversity in a High-Throughput MCR Library Synthesis
| Component | Number of Variations | Examples of Functional Groups Tolerated | Reference |
|---|---|---|---|
| Isocyanide | 16 | Aliphatic (linear, cyclic, bulky), Aromatic, Heterocyclic (thiophene, tetrahydrofuran), Alkene, Ether, Nitrile, Halogenated aromatics | nih.gov |
| Aldehyde | 24 | Aliphatic, Cyclic, Aromatic, Heteroaromatic | nih.gov |
| Acid | 1 (fixed) | Acrylic Acid | nih.gov |
| Amine | 1 (fixed) | Ammonia | nih.gov |
Role in Bioorthogonal Chemistry and Biomolecule Labeling
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. wikipedia.org The isocyano group is an attractive functional handle for bioorthogonal applications due to its extremely small size, stability under physiological conditions (pH 4-9), and absence in mammalian systems. wikipedia.orgresearchgate.net These properties ensure that it acts as a minimally perturbative label for studying biomolecules in their natural environment. frontiersin.org
2-Isocyano-2-methylpropane and other isocyanides are employed in biomolecule labeling through several key strategies. researchgate.netnih.gov
Two-Component Bioorthogonal Reactions : The most studied example is the isocyanide-tetrazine ligation, a [4+1] cycloaddition reaction. frontiersin.orgnih.gov This reaction has been used for protein labeling by genetically incorporating an unnatural amino acid containing a tert-butyl isocyano group into a protein, which is then selectively tagged with a tetrazine probe. frontiersin.orgnih.gov The use of a tertiary isocyanide is crucial as it forms a stable product, whereas primary or secondary isocyanides would yield an unstable imine that is prone to hydrolysis. wikipedia.org
Multicomponent Reactions (MCRs) : Isocyanide-based MCRs, like the Ugi and Passerini reactions, can be performed under physiological conditions, making them suitable for bioconjugation. frontiersin.org These reactions allow for the site-selective modification of proteins by coupling the side-chains of neighboring amino acids (e.g., lysine (B10760008) and aspartate) in the presence of an aldehyde and an isocyanide. nih.gov
The versatility of isocyanide chemistry enables direct imaging and modulation of target biomolecules, offering powerful tools for chemical biology and diagnostics. nih.gov
Table 3: Strategies for Isocyanide-Based Biomolecule Labeling
| Strategy | Reaction Type | Description | Application Example | Reference(s) |
|---|---|---|---|---|
| Two-Component Ligation | [4+1] Cycloaddition | A bioorthogonal "click" reaction between an isocyanide and a tetrazine probe. | Labeling proteins containing a genetically encoded isocyano-lysine residue. | wikipedia.orgfrontiersin.orgnih.gov |
| Multicomponent Bioconjugation | Ugi or Passerini Reaction | A one-pot reaction combining a biomolecule (with amine/acid groups), an aldehyde, and an isocyanide to form a stable conjugate. | Site-selective modification of antibodies by linking adjacent amino acid residues. | frontiersin.orgnih.gov |
| Metal Chelation | Coordination Chemistry | The isocyanide group acts as a ligand to chelate metal ions, which can be used for imaging or therapeutic applications. | (General strategy for isocyanides) | researchgate.netnih.gov |
Spectroscopic Characterization Techniques for 2 Isocyano 2 Methylpropane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ⁵⁷Fe NMR)
NMR spectroscopy is a cornerstone technique for the characterization of 2-isocyano-2-methylpropane (B57918) and its metallic complexes. It provides information on the connectivity and chemical environment of magnetically active nuclei.
¹H NMR: Due to the molecular symmetry of 2-isocyano-2-methylpropane, the nine protons of the three methyl groups are chemically equivalent. This results in a single, sharp resonance signal in the ¹H NMR spectrum. In deuterated chloroform (B151607) (CDCl₃), this signal typically appears around 1.44-1.50 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectrum of 2-isocyano-2-methylpropane displays distinct signals for the different carbon environments. The three equivalent methyl group carbons resonate at approximately 30.80 ppm. nih.gov The quaternary carbon of the tert-butyl group appears around 54.37 ppm, while the isocyano carbon atom gives a signal in the region of 153.39 ppm. nih.gov
¹⁴N NMR: ¹⁴N NMR spectroscopy is particularly useful for studying the nitrogen environment within the isocyanide functional group. The chemical shifts are sensitive to the degree of π-backbonding in metal-isocyanide complexes. An increase in π-bond order, which occurs when isonitriles are the sole ligands on a zero-valent metal, can be suggested by ¹⁴N NMR data. researchgate.net
⁵⁷Fe NMR: For iron complexes of 2-isocyano-2-methylpropane, ⁵⁷Fe NMR provides direct insight into the electronic structure at the metal center. Studies on isocyanoferrocene derivatives have shown that the ⁵⁷Fe chemical shifts are highly sensitive to the electronic properties of the substituents on the cyclopentadienyl rings. researchgate.net This technique is instrumental in comparing the electronic effects of isocyanide ligands to other common ligands like carbon monoxide. escholarship.org
| NMR Spectroscopic Data for 2-Isocyano-2-methylpropane | |
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H | 1.44 - 1.50 (in CDCl₃) nih.gov |
| ¹³C (CH₃) | ~30.80 (in CDCl₃) nih.gov |
| ¹³C (C(CH₃)₃) | ~54.37 (in CDCl₃) nih.gov |
| ¹³C (-NC) | ~153.39 (in CDCl₃) nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the isocyanide functional group due to its characteristic and intense C≡N stretching vibration (νC≡N).
The νC≡N band for free alkyl isocyanides is typically observed in the range of 2110–2165 cm⁻¹. wikipedia.org For 2-isocyano-2-methylpropane, this stretching frequency is a reliable indicator of its presence. Upon coordination to a metal center, the position of this band provides significant information about the nature of the metal-ligand bond.
Sigma (σ) Donation: If the isocyanide acts primarily as a σ-donor ligand, the νC≡N frequency shifts to higher wavenumbers compared to the free ligand. wikipedia.org
Pi (π) Backbonding: In complexes with electron-rich metals, significant π-backbonding occurs from the metal's d-orbitals to the π* orbitals of the isocyanide ligand. This back-donation weakens the C≡N triple bond, causing a shift of the νC≡N band to lower wavenumbers. wikipedia.org For example, in the complex [FeII(TPP)(t-BuNC)₂], the backbonding effect is a dominant factor. iucr.org
This technique is therefore highly diagnostic for studying the electronic structure of metal isocyanide complexes. wikipedia.org
| Compound / Complex | IR Frequency (νC≡N) in cm⁻¹ | Reference |
| Free Alkyl Isocyanides (general range) | 2110 - 2165 | wikipedia.org |
| [Co(CN-t-Bu)₅]⁺ | 2120, 2152 | wikipedia.org |
| [(F₈)FeII-(DIMPI)₂]¹ | 2124 | nih.gov |
| Mb-bound ethyl isocyanide | 2065, 2106 | nih.gov |
¹DIMPI is 2,6-dimethylphenyl isocyanide, an analogue of 2-isocyano-2-methylpropane.
Mass Spectrometry (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 2-isocyano-2-methylpropane and its derivatives, as well as to gain structural information through fragmentation analysis.
Electron Ionization (EI-MS): The NIST Chemistry WebBook provides the electron ionization mass spectrum for 2-isocyano-2-methylpropane. In EI-MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule's structure. A prominent peak in the spectrum corresponds to the tert-butyl cation ([C(CH₃)₃]⁺), which is a very stable carbocation.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique particularly suited for analyzing larger, non-volatile, and thermally fragile molecules, such as metal complexes of 2-isocyano-2-methylpropane. It often allows for the observation of the intact molecular ion of the complex, providing a clear determination of its molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI can yield the exact mass, allowing for the determination of the elemental formula with high confidence. Studies involving derivatized compounds demonstrate the utility of ESI-MS/MS for structural characterization by analyzing the fragmentation of selected precursor ions. mdpi.com
| Key Data from Mass Spectrometry of 2-Isocyano-2-methylpropane | |
| Molecular Formula | C₅H₉N |
| Molecular Weight | 83.1317 g/mol |
| Ionization Method | Electron Ionization (EI) |
| Major Fragments (m/z) | Data available in spectral databases like NIST. |
X-ray Crystallography for Molecular Structure Elucidation
Crystallographic analyses of various metal complexes containing the 2-isocyano-2-methylpropane ligand have revealed key structural features:
Coordination Geometry: It confirms the coordination number and geometry around the metal center, such as the octahedral coordination in an iron(II) porphyrin complex where two tert-butyl isocyanide ligands occupy the axial positions. iucr.orgnih.gov
Bonding Information: The M-C-N (metal-isocyanide) angle is a critical parameter. A linear or near-linear arrangement (approaching 180°) is typical, but deviations from linearity can indicate significant π-backbonding in electron-rich complexes. wikipedia.org For instance, the Ga—C—N—C fragment in [GaCl₃(C₅H₉N)] was found to be essentially linear. iucr.org
Bond Lengths: The precise measurement of bond lengths, such as the Fe—C distance of 1.924 (2) Å in one iron(II) complex, allows for comparisons with related structures and provides evidence for the electronic state of the metal. nih.gov The C≡N bond length itself can also be subtly affected by the extent of back-donation from the metal.
| Selected Crystallographic Data for a Derivative: [FeII(TClPP)(t-BuNC)₂] | |
| Crystal System | Monoclinic iucr.org |
| Space Group | P2₁/n iucr.org |
| Coordination Geometry | Octahedral iucr.org |
| Fe—C (axial ligand) Bond Length | 1.924 (2) Å nih.gov |
| Fe—N (porphyrin) Bond Length | 2.0074 (14) Å iucr.org |
| C≡N Bond Length | ~1.13 - 1.14 Å iucr.org |
Computational and Theoretical Investigations of 2 Isocyano 2 Methylpropane
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. DFT calculations typically employ the Kohn-Sham equations to determine properties like molecular orbital energies, geometric configurations (bond lengths and angles), and vibrational frequencies.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Functionals like B3LYP, a hybrid functional, are widely used. The selection of a basis set, such as LanL2DZ, is also crucial for obtaining results that align well with experimental data. nih.gov These computational approaches can precisely model molecular geometries, which can then be compared with experimental values to validate the theoretical model.
Below is a table showing representative geometric parameters for 2-isocyano-2-methylpropane (B57918) that can be determined using DFT calculations.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | N≡C (isocyanide) | ~1.17 Å |
| Bond Length | C-N (tert-butyl) | ~1.45 Å |
| Bond Length | C-C (tert-butyl) | ~1.54 Å |
| Bond Angle | C-N≡C | ~178-180° |
| Bond Angle | C-C-N | ~109.5° |
Analysis of Electronic Structure and Reactivity Parameters
The electronic structure of a molecule is key to understanding its chemical reactivity. DFT calculations provide access to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier molecular orbitals are central to chemical reactivity; the HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. multidisciplinaryjournals.com
Several important reactivity parameters can be derived from the HOMO and LUMO energies:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. nih.gov Experimental data from the National Institute of Standards and Technology (NIST) lists the ionization energy of 2-isocyano-2-methylpropane as 10.50 eV. nist.gov
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. nih.gov
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η ≈ (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized. nih.gov
The following table summarizes these key electronic and reactivity parameters.
| Parameter | Definition/Formula | Significance |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / η | Measure of polarizability |
Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-C Interactions)
The isocyanide functional group is capable of participating in a variety of non-covalent intermolecular interactions, which are crucial in fields like crystal engineering and materials science. researchgate.net While the tert-butyl group is sterically bulky, the linear C-N≡C moiety allows the terminal carbon to act as an acceptor in several types of interactions.
Hydrogen Bonding: The terminal carbon of the isocyanide group can act as a hydrogen bond acceptor, forming unconventional C···H–X bonds. These interactions are particularly noted with polarized C-H groups, such as those adjacent to electronegative atoms or part of aromatic systems.
π-Interactions: Isocyanides can interact with π systems. This includes interactions where the isocyanide group is positioned over an aromatic ring (RNC···Aromatic) or a carbon-carbon double bond (RNC···C=C).
Interactions with Heteroatoms: The isocyanide carbon can also engage in interactions with other nucleophilic atoms like oxygen and nitrogen (RNC···O and RNC···N). These interactions are significant for understanding reaction mechanisms, such as the approach of an isocyanide to a carbonyl group in Ugi and Passerini multicomponent reactions.
The table below details the types of intermolecular interactions involving the isocyanide group.
| Interaction Type | Description | Interacting Groups |
|---|---|---|
| C···H-C Hydrogen Bond | Isocyanide carbon acts as a hydrogen bond acceptor. | Polarized C-H groups |
| RNC···Aromatic | Interaction between isocyanide carbon and the π-cloud of an aromatic ring. | Phenyl, Naphthyl groups |
| RNC···C=C | Isocyanide carbon interacts with the π-orbitals of a double bond. | Vinyl groups |
| RNC···C=O/RNC···C=N | Interaction with the electrophilic carbon of carbonyls or imines. | Ketones, Esters, Amides |
| RNC···O/RNC···N | Interaction between the isocyanide carbon and a lone pair on an oxygen or nitrogen atom. | Epoxides, Amines |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the minimum energy reaction pathway between reactants and products. Computational methods, particularly DFT, are invaluable for locating transition states and calculating their energies, which determines the activation energy of the reaction. nih.gov
Several computational strategies exist for finding transition structures:
Relaxed Potential Energy Scan: This method involves systematically changing a geometric coordinate (like a bond length or angle) and optimizing the rest of the molecule's geometry at each step to map out an energy profile. It is effective for simple bond-making or bond-breaking reactions. youtube.com
Synchronous Transit-Guided Quasi-Newton (QST) Methods: Methods like QST2 require the optimized structures of the reactant and product. The algorithm then searches for a saddle point on the potential energy surface between them. This method is efficient but can fail for complex rearrangements where the "average" structure is nonsensical. github.io For example, in the isomerization of hydrogen cyanide to hydrogen isocyanide, a simple QST2 search may not find the correct three-centered transition state. github.io
Nudged Elastic Band (NEB): This is a more robust method for finding the minimum energy path (MEP) between known reactants and products. It optimizes a series of intermediate structures (images) along the reaction path simultaneously. youtube.com
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. github.io These analyses are critical for understanding the reactivity of 2-isocyano-2-methylpropane in processes such as cycloadditions and insertions into metal-carbon bonds. researchgate.netsigmaaldrich.com
Advanced Topics and Future Directions in 2 Isocyano 2 Methylpropane Research
Design and Synthesis of Novel Oligoisocyanides and Poly(iminomethylenes)
The polymerization of isocyanides yields a class of polymers known as poly(iminomethylenes), which possess a rigid, helical backbone. 2-isocyano-2-methylpropane (B57918) is a key monomer in this field due to the steric bulk of the tert-butyl group, which influences the polymer's structure and properties.
Research has focused on controlling the helical structure of poly(tert-butyliminomethylene). The polymer chain is a racemic mixture of right-handed (P) and left-handed (M) helices. Studies have demonstrated that it is possible to achieve complete resolution of these enantiomeric helical forms through chromatography on a chiral stationary phase, such as optically active poly(sec-butyliminomethylene). researchgate.net This separation allows for the investigation of the chiroptical properties of the isolated helices. The specific rotation of poly(tert-butyliminomethylene) has been found to be dependent on its molecular weight, increasing as the number of repeating units grows until it reaches a plateau. researchgate.net This suggests that a minimum number of monomer units are required to establish a stable helical conformation.
| Number of Repeating Units (Approx.) | Specific Rotation [α]²⁰₅₇₈ (°) |
| < 10 | Increases with molecular weight |
| ~ 20 | 56 ± 2 |
| > 20 | Plateaus at ~56 |
| Data derived from research on the complete resolution of poly(tert-butyliminomethylene). researchgate.net |
Future research in this area is directed towards synthesizing block copolymers containing segments of poly(tert-butyliminomethylene) and other isocyanides to create novel materials with tunable properties. The design of oligoisocyanides with specific lengths and functionalities is also being explored for applications in molecular electronics and as chiral ligands in asymmetric catalysis.
Applications in Advanced Materials Science (e.g., Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), Dendrimers)
The robust structure and functional versatility of the tert-butyl isocyanide moiety make it an attractive component for the construction of sophisticated, high-performance materials.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. sigmaaldrich.com While isocyanides themselves are more commonly used as ligands for discrete metal complexes, the principles of MOF design allow for the incorporation of functional groups through the organic linkers. The tert-butyl group is often used to functionalize these linkers to control the pore size and surface properties of the resulting framework, influencing its selectivity for gas storage and separation. sigmaaldrich.commdpi.com
Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers formed from light elements linked by strong covalent bonds. A notable recent development is the creation of a three-dimensional COF, termed CPOF-12, which is enriched with tert-butyl groups. nih.govresearchgate.net This material was specifically designed for the efficient capture and recovery of sulfur hexafluoride (SF₆), a potent greenhouse gas. The uniform ultramicropores of the COF, functionalized with tert-butyl groups, are sized to closely match the kinetic diameter of SF₆. nih.gov This precise pore surface engineering results in exceptional performance in SF₆/N₂ separation, demonstrating a key application of tert-butyl functionalization in advanced materials. nih.govresearchgate.net
| Property | Value |
| Material Name | CPOF-12 |
| Functional Group | tert-Butyl |
| BET Surface Area | 1,140 m² g⁻¹ |
| Pore Volume | 0.66 cm³ g⁻¹ |
| Uniform Pore Size | 0.59 nm |
| SF₆ Uptake (298 K, 1 bar) | 2.20 mmol g⁻¹ |
| IAST Selectivity (SF₆/N₂) | 149.4 |
| Properties of the tert-butyl functionalized Covalent Organic Framework, CPOF-12. nih.gov |
Dendrimers: Dendrimers are highly branched, star-shaped macromolecules with a well-defined structure. The peripheral functional groups of dendrimers can be modified to control their properties and applications. For instance, the terminal sites of poly(amidoamine) (PAMAM) dendrimers have been functionalized with molecules containing tert-butyl groups. csbsju.edunih.gov The steric bulk of the tert-butyl moiety can influence the dendrimer's shape, solubility, and interaction with guest molecules. In the synthesis of PAMAM-calix-dendrimers, p-tert-butylthiacalix researchgate.netarene has been used as a core, demonstrating the integration of this functional group at the foundational level of the macromolecule. nih.gov These modifications are crucial for applications such as creating dendritic boxes for drug delivery and developing recoverable catalysts. csbsju.edunih.gov
Development of Innovative Catalytic Systems Employing Isocyanide Ligands
2-Isocyano-2-methylpropane is a versatile ligand in organometallic chemistry, capable of stabilizing various transition metals and participating directly in catalytic cycles. smolecule.com Its strong π-accepting properties and ability to undergo insertion reactions make it a valuable component in the design of novel catalytic systems. sigmaaldrich.com
Research has heavily focused on palladium-catalyzed reactions where tert-butyl isocyanide is inserted into a metal-carbon or metal-heteroatom bond. mdpi.com These imidoylative cross-couplings are powerful tools for synthesizing nitrogen-containing compounds. For example, a palladium-catalyzed four-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide has been developed for the one-pot synthesis of quinazolin-4(3H)-ones. mdpi.com
Beyond palladium, base metals like nickel and copper are emerging as cost-effective alternatives for catalyzing isocyanide insertion reactions. vu.nl A key area of innovation is the synthesis of well-defined metal-isocyanide complexes that serve as catalysts or catalyst precursors. An example is the structurally characterized tris(tert-butyl isocyanide-κC)carbonylnickel(0), a tetrahedral Ni(0) complex with a mixed isocyanide/carbonyl coordination sphere, which highlights the fundamental coordination chemistry being explored. researchgate.net
| Metal Catalyst | Isocyanide | Reaction Type | Product Class |
| Palladium (Pd) | tert-Butyl isocyanide | Four-component reaction | Quinazolin-4(3H)-ones |
| Palladium (Pd) | tert-Butyl isocyanide | Imidoylative MCR Cascade | β-ketoamidines or 5-aminopyrazoles |
| Copper (Cu) | Aliphatic isocyanides | Aminoidoylation | Benzamides |
| Nickel (Ni) | tert-Butyl isocyanide | Mixed-ligand complex formation | [Ni(C₅H₉N)₃(CO)] |
| Examples of catalytic systems and reactions employing 2-isocyano-2-methylpropane and related isocyanides. mdpi.commdpi.comvu.nlresearchgate.net |
Future work aims to develop enantioselective catalytic systems using chiral isocyanide ligands and to expand the scope of base-metal catalysis for isocyanide-based transformations, promoting more sustainable chemical synthesis.
Integration with Flow Chemistry and Automated Synthesis for Complex Molecule Production
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov The integration of isocyanide chemistry with flow technology is a promising future direction, particularly for handling isocyanides like 2-isocyano-2-methylpropane, which can be volatile and possess strong, unpleasant odors. rsc.org
Continuous flow systems enable the on-demand, in-line synthesis and purification of tert-butyl isocyanide, minimizing operator exposure and handling of the potentially hazardous reagent. rsc.org A typical flow setup for the dehydration of the corresponding formamide (B127407) involves pumping solutions of the precursor and reagents through a reactor coil, followed by an in-line purification step. rsc.org This "catch-and-release" approach allows the freshly prepared isocyanide to be directly channeled into a subsequent reaction to produce more complex molecules, streamlining the entire synthetic process. rsc.org
| Parameter | Condition |
| Reaction | Dehydration of N-tert-butylformamide |
| Reagents | POCl₃, Et₃N |
| Solvent | CHCl₃ |
| Temperature | 0 °C |
| System | Continuous Flow Reactor |
| Throughput | 3 mmol h⁻¹ |
| Yield (Isolated) | 78% |
| Optimized conditions for the continuous flow synthesis of 2-isocyano-2-methylpropane. rsc.org |
The combination of flow chemistry with automated platforms allows for rapid reaction optimization and the construction of molecular libraries. cam.ac.uk For isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, flow systems can precisely control stoichiometry, temperature, and reaction time, leading to higher yields and purities. acs.org The future of complex molecule production will likely see the increased use of fully automated systems where isocyanides are generated and consumed in-line to build sophisticated molecular architectures. nih.gov
Exploration of New Mechanistic Pathways in Isocyanide Chemistry
While the classical reactivity of isocyanides in multicomponent reactions is well-established, researchers continue to uncover new and non-traditional mechanistic pathways. acs.org Understanding these mechanisms is crucial for developing novel synthetic methods.
One area of intense investigation is the cleavage of the C–NC bond in tertiary alkyl isocyanides like 2-isocyano-2-methylpropane. rsc.org This pathway, distinct from reactions at the isocyano carbon, allows the isocyanide to function as a cyanating agent, providing a valuable alternative to traditional cyanide reagents. researchgate.netrsc.org
Isocyanide insertion reactions are also mechanistically diverse. They can be catalyzed by transition metals, where the isocyanide inserts into a metal-carbon bond, or by Lewis/Brønsted acids. rsc.org Furthermore, radical-based pathways are gaining prominence. Isocyanides can effectively trap radical species, leading to a cascade of reactions for the synthesis of complex heterocyclic compounds. researchgate.net The ambiphilic nature of the isocyanide functional group, which allows it to react with both electrophiles and nucleophiles at the same carbon atom to form an α-adduct, is a unique feature that underpins much of its diverse reactivity. acs.org
| Mechanistic Pathway | Description | Key Feature / Application |
| α-Addition | Simultaneous reaction with an electrophile and a nucleophile at the isocyano carbon. | Foundation of Passerini and Ugi multicomponent reactions. acs.org |
| Transition-Metal-Catalyzed Insertion | Insertion of the isocyanide into a metal-carbon or metal-heteroatom bond. | Forms imidoyl-metal intermediates for cross-coupling reactions. mdpi.comrsc.org |
| C–NC Bond Cleavage | Cleavage of the bond between the tert-butyl group and the isocyanide functional group. | Allows tertiary isocyanides to act as sources of the cyanide group ("cyanation"). rsc.org |
| Radical Reactions | Trapping of radical species by the isocyanide, followed by cyclization or other cascade reactions. | Synthesis of diverse heteroaromatic compounds without metal catalysts. researchgate.net |
| [4+1] Cycloaddition | The isocyanide acts as a C1 building block, reacting with a four-atom component. | A versatile method for synthesizing five-membered heterocycles. enamine.net |
Future research will likely leverage computational chemistry to model transition states and reaction profiles, providing deeper insight into these complex pathways. researchgate.net The discovery of new catalytic systems and reaction conditions will continue to unlock unprecedented transformations, further expanding the synthetic utility of 2-isocyano-2-methylpropane.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isocyano-2-methylpropane, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, using tert-butyl isocyanide precursors under anhydrous conditions with catalysts like copper(I) iodide can improve yield . Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures purity. Characterization via NMR (¹H, ¹³C) and IR spectroscopy confirms structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments near the isocyano group (δ 1.2–1.4 ppm for methyl groups).
- ¹³C NMR : Detects the isocyano carbon at ~155–160 ppm .
- IR Spectroscopy : Strong absorption at ~2150 cm⁻¹ (C≡N stretch) is diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 83 for [M⁺]) and fragmentation patterns validate molecular weight .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is highly sensitive to moisture and oxygen. Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent degradation. Regular monitoring via TLC or GC-MS detects decomposition products like tert-butylamine .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model electronic properties, while QSPR/neural networks (e.g., CC-DPS) predict reaction pathways. Databases like REAXYS and PISTACHIO provide historical reaction data to validate predictions . For example, simulations of [2+1] cycloadditions with alkynes can prioritize experimental trials .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Conduct systematic reviews with meta-analysis to aggregate data across studies. Validate conflicting results via dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (pH 7.4, 37°C). Use positive/negative controls to isolate compound-specific effects .
Q. Which catalytic systems enhance regioselectivity in reactions involving this compound?
- Methodological Answer : Transition-metal catalysts (e.g., Pd(0) or Rh(I)) improve regioselectivity in cycloadditions. For example, Pd-catalyzed reactions with electron-deficient alkenes favor β-adducts. Screen ligands (e.g., phosphines) to modulate steric and electronic effects .
Q. How can researchers design experiments to study this compound’s interactions with biomolecules?
- Methodological Answer : Use biophysical techniques:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins.
- Fluorescence Quenching : Monitors interactions with DNA/RNA.
- Molecular Docking : Predicts binding sites using PDB structures . Validate findings with mutagenesis or competitive inhibition assays .
Key Methodological Considerations
- Data Validation : Cross-reference spectroscopic data with PubChem or Reaxys entries to address discrepancies .
- Ethical Compliance : Adhere to safety protocols for volatile compounds (e.g., fume hood use, PPE) .
- Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
